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molecular formula C6H8Cl2O B8519833 1,1-Dichloro-4-methyl-pent-1-en-3-one

1,1-Dichloro-4-methyl-pent-1-en-3-one

Cat. No. B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
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Patent
US04081488

Procedure details

The reaction vessel containing the aluminum isopropoxide was fitted with a condenser, and 1737 gm (10.60 moles) of 1,1-dichloro-4-methyl-1-penten-3-one was added. The reaction mixture was heated to reflux, and the evolved acetone was removed by distillation over a 19.25 hour period. The isopropanol was then removed by distillation, and the residue was separated into two portions of 1100 ml and 1900 ml respectively. The 1100 ml portion was hydrolyzed in 3000 ml of aqueous hydrochloric acid and then washed three times with 900 ml of benzene. For the 1900 ml portion, 5100 ml of aqueous hydrochloric acid and 1500 ml of benzene were used. The benzene washes were combined and washed with 4000 ml of water. The organic layer was separated and dried over magnesium sulfate. Most of the benzene was removed by distillation under atmospheric pressure. The residue was filtered, and the last trace of solvent was removed by distillation under reduced pressure. The residue was distilled under reduced pressure to give 1698 gm (94.8% yield) of 1,1-dichloro-3-hydroxy-4-methyl-1-pentene; b.p., 67°-83°/4-7mm.
Name
aluminum isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1737 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[Cl:14][C:15]([Cl:22])=[CH:16][C:17](=[O:21])[CH:18]([CH3:20])[CH3:19]>>[Cl:14][C:15]([Cl:22])=[CH:16][CH:17]([OH:21])[CH:18]([CH3:20])[CH3:19] |f:0.1.2.3|

Inputs

Step One
Name
aluminum isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Two
Name
Quantity
1737 g
Type
reactant
Smiles
ClC(=CC(C(C)C)=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the evolved acetone was removed by distillation over a 19.25 hour period
Duration
19.25 h
CUSTOM
Type
CUSTOM
Details
The isopropanol was then removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was separated into two portions of 1100 ml and 1900 ml respectively
WASH
Type
WASH
Details
washed three times with 900 ml of benzene
WASH
Type
WASH
Details
washed with 4000 ml of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Most of the benzene was removed by distillation under atmospheric pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered
CUSTOM
Type
CUSTOM
Details
the last trace of solvent was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC(C(C)C)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1698 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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